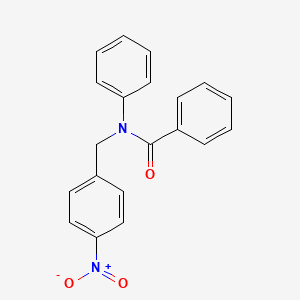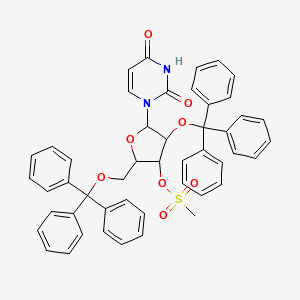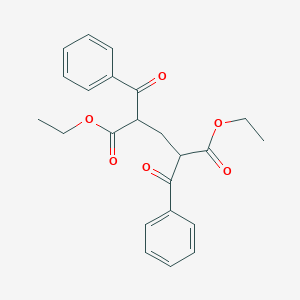![molecular formula C22H20Cl3N3O2S B11997422 2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11997422.png)
2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-MEO-PH)-THIOUREIDO)-ET)-ACETAMIDE is a complex organic compound that features a naphthalene ring, a trichloroethyl group, and a thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-MEO-PH)-THIOUREIDO)-ET)-ACETAMIDE typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a series of reactions to introduce the desired functional groups.
Introduction of the Trichloroethyl Group: This step involves the reaction of the naphthalene derivative with trichloroacetyl chloride under anhydrous conditions.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate product with a thiourea derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-MEO-PH)-THIOUREIDO)-ET)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules. Its thiourea moiety, in particular, could be of interest for binding studies with proteins or enzymes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The presence of the trichloroethyl group suggests it might have bioactive properties worth exploring.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-MEO-PH)-THIOUREIDO)-ET)-ACETAMIDE exerts its effects would depend on its specific application. Generally, the compound might interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The trichloroethyl group and thiourea moiety could play key roles in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene Derivatives: Compounds with similar naphthalene structures.
Thiourea Derivatives: Compounds containing the thiourea moiety.
Trichloroethyl Compounds: Compounds with the trichloroethyl group.
Uniqueness
What sets 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-MEO-PH)-THIOUREIDO)-ET)-ACETAMIDE apart is the combination of these three distinct functional groups in one molecule. This unique structure could confer specific properties and reactivity that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C22H20Cl3N3O2S |
|---|---|
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C22H20Cl3N3O2S/c1-30-18-12-5-4-11-17(18)26-21(31)28-20(22(23,24)25)27-19(29)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12,20H,13H2,1H3,(H,27,29)(H2,26,28,31) |
InChI-Schlüssel |
IWZSLWSTHQQJDP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Diphenylmethyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B11997360.png)
![3-[(Dimethylamino)methyl][1,1'-biphenyl]-2-ol](/img/structure/B11997366.png)


![Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997386.png)


![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11997414.png)
![7-Methoxy-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B11997424.png)


![5-(2,4-dichlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11997442.png)
